(+)-Stepharine

Description

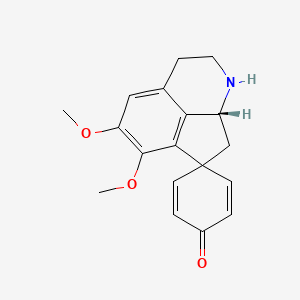

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1 |

InChI Key |

OGJKMZVUJJYWKO-CYBMUJFWSA-N |

SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC |

Canonical SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Stepharine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Stepharine is a proaporphine alkaloid found in various species of the plant genus Stephania. It has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and quantitative data on its yield from different sources. While the complete signaling pathways of this compound are still under investigation, this guide also touches upon the known biological activities of related aporphine (B1220529) alkaloids to provide a context for future research into its mechanism of action.

Natural Sources of this compound

This compound has been identified and isolated from several species within the Stephania genus (family Menispermaceae). These perennial vines are predominantly found in tropical and subtropical regions of Asia and Africa. The primary sources for this compound are the tubers and roots of these plants. Additionally, laboratory-based cell cultures have emerged as a promising alternative source.

Table 1: Natural and In Vitro Sources of this compound

| Source Species | Plant Part / Culture Type | Reported Presence of this compound | Reference(s) |

| Stephania glabra | Tubers, Roots | Yes | [1] |

| Stephania glabra | Morphogenic Cell Cultures | Yes | [2][3] |

| Stephania viridiflavens | Roots | Yes | [4] |

| Stephania yunnanensis | Not specified | Yes | [5] |

| Stephania rotunda | Tubers | Yes | |

| Stephania kwangsiensis | Not specified | Yes | [4] |

| Stephania cepharantha | Not specified | Yes | |

| Stephania tetrandra | Roots | Yes | [6] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. Below are detailed protocols generalized from various scientific studies.

General Extraction and Acid-Base Partitioning

This initial phase aims to obtain a crude alkaloid extract from the plant material.

Protocol 1: General Extraction and Acid-Base Partitioning of this compound

1. Plant Material Preparation:

- Collect fresh tubers or roots of a suitable Stephania species.

- Wash the plant material thoroughly to remove soil and debris.

- Air-dry the material in a well-ventilated area or use a plant dryer.

- Grind the dried material into a fine powder (approximately 40-60 mesh).

2. Extraction:

- Macerate the powdered plant material in 95% ethanol (B145695) or methanol (B129727) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

- Allow the mixture to stand for several days with occasional agitation, or perform continuous extraction using a Soxhlet apparatus for a more efficient process.

- Filter the extract to separate the solvent from the plant residue.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

- Dissolve the crude extract in a 3-5% aqueous hydrochloric acid (HCl) solution.

- Partition the acidic solution against a non-polar solvent such as petroleum ether or n-hexane to remove neutral and weakly basic compounds. Discard the organic phase.

- Basify the aqueous layer to a pH of 9-10 using an ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

- Extract the basified aqueous solution multiple times with a chlorinated solvent like chloroform (B151607) or dichloromethane.

- Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

Further purification of the crude alkaloid fraction is necessary to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb alkaloids.

1. Solvent System Selection:

- A two-phase solvent system is crucial for successful separation. A commonly used system for separating alkaloids from Stephania species is a mixture of n-butanol, methanol, and water. A specific reported system is n-butanol:methanol:water (4:1:5, v/v).

- For pH-zone-refining CCC, a two-phase solvent system such as methyl-tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v) can be used, with triethylamine (B128534) (TEA) added to the organic phase as a retainer and hydrochloric acid (HCl) to the aqueous mobile phase as an eluter.[7]

2. HSCCC Operation:

- Prepare and equilibrate the chosen two-phase solvent system in a separatory funnel.

- Fill the CCC coil with the stationary phase (typically the upper or lower phase depending on the instrument and method).

- Dissolve the crude alkaloid fraction in a small volume of the stationary or mobile phase.

- Inject the sample into the CCC instrument.

- Pump the mobile phase through the coil at a constant flow rate.

- Collect fractions of the eluent using a fraction collector.

3. Fraction Analysis:

- Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

- Pool the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantification of this compound using HPLC-UV

Protocol 3: Quantitative Analysis of this compound by HPLC-UV

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: A C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm).[8]

- Mobile Phase: A gradient system of 100 mM ammonium acetate (B1210297) in water (A) and methanol (B). The specific gradient profile should be optimized for the best separation.

- Flow Rate: 1.0 mL/min.[8]

- Injection Volume: 20 µL.[8]

- UV Detection Wavelength: 270 nm.[8]

- Column Temperature: Ambient or controlled at 25 °C.[8]

2. Sample and Standard Preparation:

- Prepare a stock solution of a known concentration of purified this compound standard in the mobile phase.

- Create a series of calibration standards by serially diluting the stock solution.

- Prepare the sample for analysis by dissolving a known weight of the extract or isolated compound in the mobile phase and filtering it through a 0.45 µm syringe filter.

3. Analysis and Quantification:

- Inject the calibration standards and the sample solution into the HPLC system.

- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

- Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the source material, its geographical origin, and the extraction and purification methods employed.

Table 2: Reported Yields of this compound from Various Sources

| Source | Starting Material | Method | Yield | Purity | Reference(s) |

| Stephania yunnanensis | 50 mg of polar fraction from crude extract | Counter-Current Chromatography | 4.8 mg | >90% | [5] |

| Stephania glabra (S2 cell line) | Nodules with roots (dry weight) | HPLC-UV | 1.04 ± 0.03% | Not specified | [2] |

| Stephania glabra (S3 cell line) | Nodules with roots (dry weight) | HPLC-UV | 0.80 ± 0.19% | Not specified | [2] |

| Stephania glabra (S4 cell line) | Nodules with roots (dry weight) | HPLC-UV | 0.66 ± 0.06% | Not specified | [2] |

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on structurally related aporphine alkaloids and crude extracts of Stephania species provide insights into its potential mechanisms of action.

Aporphine alkaloids, as a class, have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[9] Some aporphine alkaloids have been shown to interact with various signaling pathways, including:

-

NF-κB Signaling Pathway: Several natural compounds, including some alkaloids, are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation.[8] The anti-inflammatory effects observed for some Stephania alkaloids may be mediated through this pathway.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some aporphine alkaloids have been found to modulate MAPK signaling, which could contribute to their potential anticancer effects.[9]

-

Apoptosis Pathways: Several alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins.[3][7]

Further research, including molecular docking studies and in vitro and in vivo experiments, is necessary to delineate the precise molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: General experimental workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical involvement of aporphine alkaloids in key signaling pathways based on existing literature for this class of compounds. It is important to note that this is a generalized representation and has not been specifically validated for this compound.

Caption: Hypothetical signaling pathways potentially modulated by aporphine alkaloids.

Conclusion and Future Directions

This compound can be reliably isolated from various Stephania species and their cell cultures using established extraction and chromatographic techniques. The quantitative data presented in this guide provides a baseline for researchers aiming to optimize isolation protocols. The primary knowledge gap remains in the detailed understanding of its molecular mechanism of action. Future research should focus on identifying the specific molecular targets of this compound and elucidating the signaling pathways it modulates to fully realize its therapeutic potential. This will involve a combination of in silico, in vitro, and in vivo studies to map its interactions within the cell and its overall pharmacological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total alkaloids in Stephania tetrandra induce apoptosis by regulating BBC3 in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo [frontiersin.org]

- 9. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of (+)-Stepharine in Stephania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Stepharine is a proaporphine alkaloid found in plants of the genus Stephania, which belongs to the Menispermaceae family. Proaporphine alkaloids are a subclass of benzylisoquinoline alkaloids (BIAs) and are the biosynthetic precursors to aporphine (B1220529) alkaloids. This compound and other related alkaloids from Stephania species have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, analgesic, and antiviral effects. A thorough understanding of the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, which can provide an alternative to reliance on plant sources. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for key analytical and functional genomics techniques are also provided to facilitate further research in this area.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to form the characteristic proaporphine skeleton of this compound through a key intramolecular C-C phenol (B47542) coupling reaction, followed by specific methylation steps.

Upstream Pathway: From L-Tyrosine to (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are common to the biosynthesis of a vast array of BIAs in plants.[1]

-

Formation of Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine and 4-HPAA through a series of enzymatic reactions involving hydroxylases, decarboxylases, and aminotransferases.[1]

-

Norcoclaurine Synthesis: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.

-

Stepwise Methylation and Hydroxylation: A series of O-methylations, N-methylations, and hydroxylations, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), respectively, convert (S)-norcoclaurine through several intermediates to the pivotal branch-point molecule, (S)-reticuline.[2]

Downstream Pathway: From (S)-Reticuline to this compound

The formation of the proaporphine skeleton of this compound from (S)-reticuline is a critical and less universally understood part of the pathway.

-

Oxidative C-C Phenol Coupling: The key step is the intramolecular oxidative coupling of (S)-reticuline to form a proaporphine intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family.[3][4] While the exact intermediate leading to stepharine (B1200187) has not been definitively characterized, it is proposed to be a dienone structure. Recent studies on aporphine alkaloid biosynthesis in Stephania species have identified CYP80G6 as an enzyme that catalyzes the formation of a proaporphine from (S)-type substrates.[3][4]

-

Methylation: Subsequent specific O-methylation of the proaporphine intermediate is required to yield the methoxy (B1213986) group present in stepharine. This reaction is likely catalyzed by a specific O-methyltransferase (OMT). Transcriptome analysis of Stephania species has identified numerous candidate OMTs that may be involved in BIA biosynthesis.[5][6]

-

Final Tailoring Steps: Additional enzymatic steps, such as reductions or rearrangements, may be necessary to yield the final this compound molecule. The precise nature and order of these reactions are still under investigation.

Data Presentation

Quantitative data on the biosynthesis of this compound is limited. The following table summarizes available data on the concentration of stepharine in different tissues and cell cultures of Stephania glabra.

| Sample Type | Stepharine Content (% dry weight) | Reference |

| Morphogenic callus culture (liquid media) | 0.9% | [7] |

| Nodules with roots (S2 culture) | Not specified, but detected | [8] |

| Nodules with roots (S3 culture) | Not specified, but detected | [8] |

| Nodules with roots (S4 culture) | Not specified, but detected | [8] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical, biochemical, and molecular biology techniques. The following are detailed methodologies for key experiments.

Quantification of this compound and Precursors by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of alkaloids from Stephania plant material.

a. Sample Preparation and Extraction:

-

Freeze-dry plant material (e.g., leaves, roots, stems, or cell cultures) and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol (B129727) or a mixture of methanol:water, 80:20, v/v) containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).

-

Vortex the mixture vigorously for 1 minute.

-

Sonciate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and its precursors by direct infusion of authentic standards.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

c. Quantification:

-

Prepare a series of standard solutions of this compound and its precursors of known concentrations.

-

Generate a calibration curve for each analyte by plotting the peak area against the concentration.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curves. Use the internal standard to correct for variations in extraction efficiency and instrument response.

Heterologous Expression and Characterization of Candidate Biosynthetic Enzymes (e.g., CYP450s) in Saccharomyces cerevisiae

This protocol outlines the steps for expressing a candidate plant CYP450 gene in yeast to determine its enzymatic function.

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from the plant tissue of interest (e.g., roots or rhizomes of a Stephania species).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate CYP450 gene using gene-specific primers.

-

Clone the amplified PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

b. Yeast Transformation and Expression:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.

-

Select transformed yeast colonies on appropriate selection media.

-

Inoculate a starter culture of the transformed yeast in selective medium containing glucose and grow overnight.

-

Inoculate a larger expression culture with the starter culture in a medium containing galactose to induce the expression of the CYP450 gene.

-

Grow the expression culture for 48-72 hours at 28-30 °C with shaking.

c. Enzyme Assay:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cells in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

-

Add the substrate (e.g., (S)-reticuline) to the cell suspension.

-

Incubate the reaction mixture at 28-30 °C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products from the reaction mixture with the organic solvent.

-

Analyze the extracted products by HPLC-MS/MS to identify the enzymatic product.

Functional Analysis of Biosynthetic Genes using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in non-model plants like Stephania.

a. VIGS Vector Construction:

-

Select a 200-400 bp fragment of the target gene's coding sequence that is unique to that gene.

-

Amplify this fragment by PCR.

-

Clone the fragment into a suitable VIGS vector (e.g., a Tobacco Rattle Virus (TRV)-based vector system).

b. Agroinfiltration:

-

Transform the VIGS construct and a helper plasmid (containing the viral RNA1) into Agrobacterium tumefaciens.

-

Grow the transformed Agrobacterium cultures overnight.

-

Harvest and resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Infiltrate the bacterial suspension into the leaves of young Stephania plants using a needleless syringe.

c. Phenotypic and Metabolic Analysis:

-

Monitor the plants for any visible phenotypes over the next 2-4 weeks.

-

Harvest tissues from the silenced plants (and control plants infiltrated with an empty vector).

-

Extract alkaloids and analyze by HPLC-MS/MS to determine if the silencing of the target gene has led to a decrease in the accumulation of this compound or an accumulation of its presumed precursor.

Mandatory Visualization

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a complex process that involves multiple enzymatic steps, starting from the primary metabolite L-tyrosine and proceeding through the intricate network of the benzylisoquinoline alkaloid pathway. While the general framework of the pathway is understood, further research is needed to fully characterize the specific enzymes involved in the later steps of stepharine formation, particularly the O-methyltransferases and any other tailoring enzymes. The application of modern analytical and functional genomics techniques, as outlined in this guide, will be instrumental in completing our understanding of this important biosynthetic pathway. This knowledge will be invaluable for the development of metabolic engineering and synthetic biology strategies for the sustainable production of this compound and other medicinally important alkaloids from the Stephania genus.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Stepharine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Stepharine is a naturally occurring proaporphine alkaloid isolated from various plant species of the Stephania genus. It features a characteristic tetracyclic spiro-cyclohexadienone structure. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its absolute configuration, key structural features, and spectroscopic data. Detailed experimental protocols for its isolation and structural elucidation are also presented to support further research and development.

Chemical Structure

This compound is an isoquinoline (B145761) alkaloid with the molecular formula C₁₈H₁₉NO₃. Its structure is characterized by a tetracyclic ring system, which includes a tetrahydroisoquinoline (THIQ) moiety and a spiro-fused cyclohexadienone ring. The systematic IUPAC name for the (+)-enantiomer is (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1].

The core structure consists of a 6-6-5-6 fused ring system. The nitrogen atom is part of the tetrahydroisoquinoline ring system. Two methoxy (B1213986) groups are attached to the aromatic ring of the THIQ moiety. The spiro center is a quaternary carbon that connects the THIQ system to the cyclohexadienone ring.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses a single chiral center at the spiro carbon atom (C-4). The dextrorotatory nature of this compound indicates the presence of a specific enantiomer.

Absolute Configuration

The absolute configuration of the spiro center in this compound has been determined to be (R). This assignment is based on chiroptical data, specifically circular dichroism (CD) spectroscopy. The sign and position of the Cotton effects in the CD spectra of proaporphine alkaloids are directly related to their absolute configuration. While a definitive X-ray crystallographic analysis of this compound was not found in the reviewed literature, the IUPAC name provided by PubChem, (4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one, is consistent with the (R) configuration at the spirocenter[1].

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₃ | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| Melting Point | Data not available | |

| Specific Rotation ([α]D) | Data not available |

Table 2: Spectroscopic Data for Stepharine

| Technique | Data | Reference |

| ¹H NMR | Data not available in a comprehensive, assigned format. | |

| ¹³C NMR | Data not available in a comprehensive, assigned format. | |

| Mass Spectrometry | Key fragmentation patterns of proaporphine alkaloids involve the loss of the nitrogen-containing ring and subsequent fragmentations of the remaining structure. | |

| Circular Dichroism (CD) | The sign of the Cotton effect is used to determine the absolute configuration of the spiro center. |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of stepharine from plant material, such as the tubers of Stephania species.

References

The Proaporphine Alkaloid (+)-Stepharine: A Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Stepharine, a proaporphine alkaloid, has garnered significant interest within the scientific community due to its intriguing chemical structure and promising pharmacological properties. This technical guide provides a comprehensive overview of the discovery, historical context, total synthesis, and biological activities of this compound. All quantitative data from key synthetic routes are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal synthetic steps are provided, and the known biological signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and Historical Context

The discovery of this compound is rooted in the extensive exploration of natural products for potential therapeutic agents that characterized the mid-20th century. Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, were a primary focus of this research due to their diverse and potent biological activities.

The first documented isolation of stepharine (B1200187) was reported in 1972 by B. O. Sowemimo, J. L. Beal, R. W. Doskotch, and G. H. Svoboda. They successfully isolated the alkaloid from the plant Sarcopetalum harveyanum F. Muell., a member of the Menispermaceae family. Prior to this, related proaporphine alkaloids had been isolated from various species of the Stephania genus (also in the Menispermaceae family), which is the origin of the compound's name. Notably, this compound has been identified in several Stephania species, including Stephania japonica and Stephania glabra.[1]

The 1960s and 1970s were a period of significant advancement in natural product chemistry. The development and refinement of chromatographic and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in the successful isolation and structural elucidation of complex molecules like this compound. Its discovery contributed to the growing body of knowledge about isoquinoline (B145761) alkaloids and their biosynthetic pathways.

Total Synthesis of (±)-Stepharine

The unique spirocyclic architecture of stepharine has made it an attractive target for total synthesis by organic chemists. Several distinct synthetic routes have been developed over the years, each with its own strategic approach to constructing the challenging proaporphine core. The following tables summarize the key quantitative data from some of the most notable total syntheses of (±)-stepharine.

Table 1: Key Reagents and Overall Yields of Selected (±)-Stepharine Syntheses

| Lead Researcher(s) | Year | Key Reactions | Overall Yield (%) |

| Bernauer | 1967 | Bischler-Napieralski reaction, Phenolic oxidative coupling | Not explicitly stated |

| Honda | 2006 | Aromatic oxidation with a hypervalent iodine reagent | Not explicitly stated |

| Chen et al. | 2020 | Three-component Catellani reaction, Au-catalyzed cyclization | ~21% (over 7 steps) |

Table 2: Step-wise Yields for the Total Synthesis of (±)-Stepharine by Chen et al. (2020) [2]

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Iodination | (2,3-dimethoxyphenyl)boronic acid | 1-iodo-2,3-dimethoxybenzene | 82 |

| 2 | Suzuki Coupling | 1-iodo-2,3-dimethoxybenzene | 2-(2-iodo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 45 |

| 3 | Catellani Reaction | Aryl iodide intermediate & other components | N-(2-(2-((triisopropylsilyl)ethynyl)phenyl)ethyl)tosylamide | 72 |

| 4 | N-Tosyl Deprotection | N-tosylated amine | 2-(2-((triisopropylsilyl)ethynyl)phenyl)ethan-1-amine | 80 |

| 5 | Au/Ag-Catalyzed Cyclization & Protecting Group Manipulation | Desilylated amine | 1-methylene-THIQ intermediate | 72 (over 3 steps) |

| 6 | Oxidative Dearomatization | 1-methylene-THIQ intermediate | Spiro-cyclohexadienone intermediate | 85 |

| 7 | Reduction | Spiro-cyclohexadienone intermediate | (±)-Stepharine | Not explicitly stated in summary |

Experimental Protocols for Key Synthetic Steps

PIDA-Promoted Oxidative Dearomatization (Honda, 2006)

This key step in the Honda synthesis constructs the spiro-cyclohexadienone core of stepharine.

-

Procedure: To a solution of the 1-methylene-tetrahydroisoquinoline intermediate in trifluoroethanol at 0 °C is added phenyliodine(III) diacetate (PIDA) (1.1 equivalents). The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Catellani Reaction / Au-Catalyzed Cyclization (Chen et al., 2020)

This sequence is central to the convergent and efficient synthesis reported by Chen and colleagues.

-

Catellani Reaction: A mixture of the aryl iodide intermediate, N-protected aziridine, (trialkylsilyl)acetylene, Pd(OAc)2 (10 mol%), DavePhos (24 mol%), and K2CO3 in acetonitrile (B52724) is heated. The reaction progress is monitored by LC-MS.

-

Work-up and Cyclization: Upon completion, the reaction mixture is filtered and concentrated. The crude product is then subjected to a desilylation step followed by Au/Ag-catalyzed 6-exo-dig cyclization to afford the 1-methylene-THIQ scaffold.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its antihypertensive and acetylcholinesterase inhibitory effects being the most prominent.

Antihypertensive Activity

While the precise signaling pathway for this compound's antihypertensive effect is not yet fully elucidated, it is hypothesized to act through mechanisms common to other isoquinoline alkaloids. These often involve the modulation of adrenergic receptors or calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.

Caption: Hypothesized antihypertensive signaling pathway of this compound.

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This activity suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the rich chemical diversity of the natural world and the ingenuity of synthetic chemistry. Since its discovery, significant progress has been made in understanding its synthesis and biological properties. The development of more efficient and stereoselective total syntheses will be crucial for enabling more extensive pharmacological studies. Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for its antihypertensive and neuroprotective effects. Such studies will be vital in unlocking the full therapeutic potential of this compound and its analogues for the treatment of cardiovascular and neurodegenerative diseases.

References

Spectral Data Analysis of (+)-Stepharine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the proaporphine alkaloid, (+)-Stepharine. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to facilitate its identification, characterization, and use in research and drug development. Detailed experimental protocols and logical workflows for structure elucidation are also presented.

Quantitative Spectral Data

The following tables summarize the key spectral data obtained from the analysis of (±)-Stepharine. The NMR data is based on the total synthesis reported by Chen et al. (2022), and the mass spectrometry data is compiled from fragmentation studies.

Table 1: ¹H NMR Spectral Data of (±)-Stepharine

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.91 | d | 2.8 | H-3' |

| 6.82 | s | - | H-9 |

| 6.30 | dd | 10.0, 2.8 | H-2' |

| 6.22 | d | 10.0 | H-1' |

| 6.13 | s | - | H-6 |

| 4.18 | d | 14.0 | H-5α |

| 3.86 | s | - | OMe |

| 3.85 | s | - | OMe |

| 3.52 | d | 14.0 | H-5β |

| 3.49 | m | - | H-4 |

| 3.20 | m | - | H-7α |

| 3.05 | m | - | H-1a |

| 2.90 | m | - | H-1b |

| 2.65 | m | - | H-7β |

Table 2: ¹³C NMR Spectral Data of (±)-Stepharine

Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 185.9 | C-4' |

| 152.0 | C-2' |

| 147.2 | C-8 |

| 145.4 | C-10 |

| 142.1 | C-5' |

| 134.4 | C-11 |

| 129.5 | C-6' |

| 127.8 | C-3' |

| 125.7 | C-12 |

| 112.9 | C-9 |

| 109.8 | C-6 |

| 61.2 | C-4 |

| 56.1 | OMe |

| 55.9 | OMe |

| 52.8 | C-2 |

| 44.1 | C-5 |

| 42.9 | C-7 |

| 28.5 | C-1 |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Notes |

| 298.4 | [M+H]⁺ | Protonated molecule (Molecular Formula: C₁₈H₁₉NO₃, MW: 297.35) |

| 238.2 | [M+H - C₂H₅N - H]⁺ | Characteristic fragment |

| 192.1 | [M+H - C₆H₅O₂]⁺ | Characteristic fragment |

| 161.2 | [M+H - C₈H₈O₂]⁺ | Characteristic fragment |

Table 4: Infrared (IR) Spectroscopy Data for (±)-Stepharine

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3356 | Broad | O-H / N-H stretch |

| 2925 | Strong | Aliphatic C-H stretch |

| 1660 | Strong | C=O stretch (conjugated ketone) |

| 1624 | Medium | C=C stretch (aromatic/dienone) |

| 1508 | Medium | C=C stretch (aromatic) |

| 1272 | Strong | C-O stretch (aryl ether) |

| 1122 | Strong | C-O stretch (ether/alkoxy) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation & Acquisition Parameters (¹H NMR):

-

Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: Approximately 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrumentation & Acquisition Parameters (¹³C NMR):

-

Spectrometer: Bruker Avance 101 MHz spectrometer (or equivalent).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the TMS signal (¹H and ¹³C) or the residual solvent signal.

-

Integrate ¹H NMR signals and analyze multiplicities and coupling constants.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for injection.

-

-

Instrumentation & Acquisition Parameters (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Full scan (e.g., m/z 100-500) to identify the precursor ion, followed by product ion scan (MS/MS) of the target precursor (m/z 298.4).

-

Collision Energy: Optimized to generate characteristic fragment ions (e.g., 20-40 eV).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

KBr Pellet: Mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation & Acquisition Parameters:

-

Spectrometer: FT-IR spectrometer (e.g., PerkinElmer Spectrum One).

-

Detector: Deuterated Triglycine Sulfate (DTGS) or similar.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be collected and subtracted from the sample spectrum.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the spectral analysis of this compound.

(+)-Stepharine: A Technical Guide on its Role as a Plant Metabolite for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper

Abstract

(+)-Stepharine, a proaporphine alkaloid found predominantly in plants of the Stephania genus, has garnered significant scientific interest for its diverse pharmacological activities. As a plant metabolite, it is believed to play a crucial role in the plant's defense mechanisms. For researchers and drug development professionals, this compound presents a compelling natural product scaffold with demonstrated antihypertensive and cholinesterase inhibitory properties. This technical guide provides a comprehensive overview of this compound, including its role in plants, detailed experimental protocols for its extraction and analysis, quantitative data on its biological activities, and an exploration of its potential mechanisms of action through relevant signaling pathways. This document aims to serve as a core resource for the scientific community engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction: this compound as a Plant Metabolite

This compound is a member of the aporphine (B1220529) alkaloid class, a large and structurally diverse group of isoquinoline (B145761) alkaloids.[1] These secondary metabolites are common throughout the plant kingdom and are particularly abundant in families such as the Menispermaceae, to which the Stephania genus belongs.[2] The primary role of alkaloids in plants is not fully understood, but substantial evidence suggests they function as chemical defense agents against herbivores and pathogens.[3] The accumulation of alkaloids, including stepharine, in specialized tissues and at specific developmental stages supports their ecological function in protecting the plant.[3]

From a pharmacological perspective, aporphine alkaloids are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][4] this compound, in particular, has been noted for its antihypertensive and cholinesterase inhibitory activities, making it a molecule of interest for drug discovery programs targeting cardiovascular and neurological disorders.

Quantitative Data on this compound

For researchers and drug development professionals, quantitative data is essential for evaluating the potency and potential of a bioactive compound. The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Source |

| Acetylcholinesterase (AChE) Inhibition IC50 | 61.24 µM | [5] |

| Content in Stephania glabra morphogenic tissues | 0.88–1.04% of dry cell weight |

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | |

| Molar Mass | 283.32 g/mol | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in dilute hydrochloric acid |

Note: Detailed pharmacokinetic (ADME) data for this compound is not currently available in the public domain. General pharmacokinetic properties of aporphine alkaloids suggest they undergo extensive hepatic metabolism with elimination primarily through renal and biliary/fecal routes.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from its natural source, as well as a protocol for assessing its cholinesterase inhibitory activity.

Extraction and Isolation of this compound from Stephania glabra

This protocol is based on established methods for the extraction of alkaloids from Stephania species.[6]

3.1.1. Materials and Reagents

-

Dried and powdered tubers of Stephania glabra

-

2% Hydrochloric acid (HCl)

-

Chloroform (B151607) (CHCl₃)

-

Concentrated ammonia (B1221849) solution (NH₄OH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Methanol (B129727) (MeOH)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Dragendorff's reagent for alkaloid detection

-

Rotary evaporator

-

Chromatography column

3.1.2. Extraction Procedure

-

Maceration: Macerate 100 g of dried and powdered Stephania glabra tuber material in 500 mL of 95% ethanol for 48 hours at room temperature.[6]

-

Filtration and Concentration: Filter the ethanolic extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.[6]

-

Acidification: Dissolve the crude extract in 200 mL of 2% hydrochloric acid. This will convert the alkaloids into their salt form, making them water-soluble.[6]

-

Defatting: Transfer the acidic solution to a separatory funnel and extract it three times with 100 mL of chloroform to remove non-alkaloidal lipids and pigments. Discard the chloroform layers.[6]

-

Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding concentrated ammonia solution. This will convert the alkaloid salts back to their free base form, making them soluble in organic solvents.[6]

-

Alkaloid Extraction: Extract the basified solution three times with 150 mL of chloroform.[6]

-

Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[6]

3.1.3. Purification by Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column (60-120 mesh) using a gradient of chloroform and methanol as the mobile phase. Start with 100% chloroform and gradually increase the proportion of methanol.[6]

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (100% chloroform) and load it onto the prepared column.[6]

-

Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol.[6]

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.[6]

-

Analysis: Monitor the collected fractions by thin-layer chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under UV light or by spraying with Dragendorff's reagent.[6]

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC comparison with a standard, if available) and evaporate the solvent to obtain the purified compound.[6]

Acetylcholinesterase (AChE) Inhibition Assay (HPLC-DAD Method)

This protocol is adapted from a method used for the determination of acetylcholinesterase inhibition by isoquinoline alkaloids.[7]

3.2.1. Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Galanthamine (positive control)

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column

3.2.2. Preparation of Solutions

-

AChE solution: Prepare a stock solution of AChE in Tris-HCl buffer.

-

ATCI solution: Prepare a stock solution of ATCI in deionized water.

-

DTNB solution: Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Test compound solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

3.2.3. Assay Procedure

-

Reaction Mixture: In a microplate well or microcentrifuge tube, mix the AChE solution, DTNB solution, and a specific concentration of the this compound solution.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the ATCI solution to initiate the enzymatic reaction. The AChE will hydrolyze ATCI to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected by HPLC-DAD at a specific wavelength (e.g., 412 nm).

-

HPLC Analysis: Inject a sample of the reaction mixture into the HPLC system at a specific time point after the reaction initiation.

-

Quantification: The amount of TNB produced is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the peak area of TNB in the presence of the inhibitor to the peak area in the absence of the inhibitor (control).

-

IC50 Determination: Repeat the assay with a range of this compound concentrations to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated from this curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are not fully elucidated. However, based on its known biological activities and the pharmacology of related aporphine alkaloids, several potential signaling pathways can be implicated.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) by this compound leads to an increase in the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This enhanced cholinergic neurotransmission is the basis for the use of AChE inhibitors in the treatment of Alzheimer's disease. The increased acetylcholine levels can then act on nicotinic and muscarinic acetylcholine receptors, potentially modulating downstream signaling cascades.

Antihypertensive Effect

The antihypertensive activity of aporphine alkaloids is thought to be mediated through multiple mechanisms, including the blockade of calcium channels and interaction with adrenergic receptors. While specific data for this compound is lacking, these are plausible mechanisms.

4.2.1. Potential Calcium Channel Blockade

Many antihypertensive drugs act by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a reduction in blood pressure.

4.2.2. Potential Adrenergic Receptor Modulation

Aporphine alkaloids can interact with adrenergic receptors (alpha and beta), which are key regulators of blood pressure. Antagonism of alpha-1 adrenergic receptors in vascular smooth muscle can lead to vasodilation, while modulation of beta-adrenergic receptors in the heart can affect heart rate and contractility.

Modulation of PI3K/Akt and MAPK Signaling Pathways

Recent research has indicated that some aporphine alkaloids can modulate key intracellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are central to cell survival, proliferation, and inflammation. While direct evidence for this compound is not yet available, the activity of related compounds suggests that it may also interact with these pathways, which could contribute to its observed biological effects.

Conclusion and Future Directions

This compound is a promising plant metabolite with demonstrated biological activities that warrant further investigation. Its role as a cholinesterase inhibitor is supported by quantitative data, and its antihypertensive effects, though not yet quantified in terms of IC50/EC50 values, are well-documented. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and evaluate the bioactivity of this compound.

Future research should focus on several key areas:

-

Quantitative Pharmacological Studies: Dose-response studies are needed to determine the IC50 or EC50 values for the antihypertensive activity of this compound.

-

Mechanism of Action Elucidation: Detailed studies are required to confirm the precise molecular targets and signaling pathways modulated by this compound, particularly in relation to its antihypertensive effects.

-

Pharmacokinetic Profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) profile of this compound is essential for its development as a potential therapeutic agent.

-

In Vivo Efficacy Studies: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy and safety of this compound for its potential therapeutic applications.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

- 1. ccjm.org [ccjm.org]

- 2. youtube.com [youtube.com]

- 3. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Role of MAPK Signaling Pathways in Regulating the Hydrophobin Cryparin in the Chestnut Blight Fungus Cryphonectria parasitica - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Proaporphine Alkaloids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical scaffolds of natural products have perennially served as a fertile ground for drug discovery. Among these, the proaporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are emerging as a promising frontier in therapeutic research. Characterized by a unique spiro-cyclohexadienone system, these compounds are not merely biosynthetic precursors to the more extensively studied aporphine (B1220529) alkaloids but possess a distinct and compelling portfolio of biological activities. This technical guide provides an in-depth exploration of the biological activities of novel proaporphine alkaloids, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies and a comprehensive summary of quantitative data are presented to facilitate further research and development in this exciting field.

Cytotoxic Activity of Proaporphine Alkaloids

A significant body of research has highlighted the potent cytotoxic effects of proaporphine alkaloids against a variety of cancer cell lines. This activity underscores their potential as lead compounds for the development of novel anticancer agents. The primary mechanism of cytotoxicity is often attributed to the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel proaporphine alkaloids is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of several recently investigated proaporphine and related aporphine alkaloids against various human cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Cissamaline | Caco-2 (Colon Carcinoma) | >250 | [1] |

| Cissamanine | Caco-2 (Colon Carcinoma) | >250 | [1] |

| Cissamdine | Caco-2 (Colon Carcinoma) | >250 | [1] |

| Nantenine | SMMC-7721 (Hepatocellular Carcinoma) | 70.08 ± 4.63 | [2] |

| Corytuberine | SMMC-7721 (Hepatocellular Carcinoma) | 73.22 ± 2.35 | [2] |

| (+)-Xylopine | HepG2 (Hepatocellular Carcinoma) | 1.87 µg/mL | [3] |

| Norushinsunine | A-549 (Lung Carcinoma) | 7.4 - 8.8 µg/mL | [4] |

| K-562 (Chronic Myelogenous Leukemia) | 7.4 - 8.8 µg/mL | [4] | |

| HeLa (Cervical Carcinoma) | 7.4 - 8.8 µg/mL | [4] | |

| MDA-MB (Breast Cancer) | 7.4 - 8.8 µg/mL | [4] | |

| Oxostephanine | BC (Breast Cancer) | 0.24 µg/mL | [5] |

| MOLT-3 (Acute Lymphoblastic Leukemia) | 0.71 µg/mL | [5] | |

| Dehydrocrebanine | HL-60 (Promyelocytic Leukemia) | 2.14 µg/mL | [5] |

| Thailandine | A549 (Lung Carcinoma) | 0.30 µg/mL | [5] |

| Epiganine A (Proaporphine) | - | - | [6] |

| Pronuciferine (B1678250) (Proaporphine) | SH-SY5Y (Neuroblastoma) - Neuroprotective | Increased proliferation at 10 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Proaporphine alkaloid stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the proaporphine alkaloid in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted alkaloid solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the alkaloid concentration.

Antimicrobial Activity of Proaporphine Alkaloids

Several proaporphine and related aporphine alkaloids have demonstrated promising activity against a range of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents. This is particularly relevant in the era of increasing antimicrobial resistance.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these alkaloids is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Alkaloid | Microorganism | MIC Value | Reference |

| Oliveridine | Yersinia enterocolitica | 25 µmol/L | [8] |

| Pachypodanthine | Yersinia enterocolitica | 100 µmol/L | [8] |

| Thailandine | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL | [5] |

| Streptococcus pneumoniae | - | [5] | |

| Staphylococcus aureus | - | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Proaporphine alkaloid stock solution

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the proaporphine alkaloid in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted alkaloid. Include a positive control (inoculum without alkaloid) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity and Signaling Pathway Modulation

Emerging evidence suggests that proaporphine alkaloids can exert significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Several aporphine alkaloids, structurally related to proaporphines, have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components (ERK, JNK, and p38), leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9][10] For instance, cepharanthine (B1668398) has been shown to dose-dependently suppress NF-κB activation and the phosphorylation of ERK, JNK, and p38 in LPS-stimulated RAW264.7 cells.[9] Similarly, nuciferine (B1677029) has been reported to inhibit the MAPK and NF-κB signaling pathways.[10]

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Western blotting is a fundamental technique to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.

Materials:

-

Cell line (e.g., RAW264.7 macrophages)

-

Proaporphine alkaloid

-

LPS (lipopolysaccharide) for stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with the proaporphine alkaloid for a specific duration, followed by stimulation with LPS to induce an inflammatory response.

-

Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (both total and phosphorylated forms) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

Novel proaporphine alkaloids represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities warrant further investigation. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the pharmacological properties of these fascinating molecules. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these alkaloids, as well as exploring their structure-activity relationships to guide the design of more potent and selective therapeutic agents. The continued exploration of the biological activities of novel proaporphine alkaloids holds great promise for the development of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. Three new proaporphine alkaloids from Cissampelos capensis L.f. and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Silico Prediction of (+)-Stepharine Bioactivity: A Technical Guide

Abstract

(+)-Stepharine, a proaporphine alkaloid isolated from plants of the Stephania genus, has garnered scientific interest due to its diverse reported biological activities, including anti-aging, anti-hypertensive, and anti-viral effects.[1] More specifically, it has demonstrated potential as an acetylcholinesterase inhibitor.[2] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering researchers, scientists, and drug development professionals a detailed roadmap for computational analysis. The guide outlines methodologies for target identification, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By leveraging computational tools, this workflow presents a robust and cost-effective strategy for the initial screening and generation of hypotheses, thereby paving the way for targeted experimental validation.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring isoquinoline (B145761) alkaloid with the chemical formula C18H19NO3.[3] Natural products, like this compound, are a rich source of structurally diverse compounds that can serve as starting points for drug discovery.[4][5] In silico methods have become indispensable in modern drug discovery, offering a rapid and economical approach to predicting the biological activity of compounds and identifying potential therapeutic targets.[2][6][7] These computational techniques, including molecular docking and ADMET prediction, allow for the simulation of interactions between a ligand, such as this compound, and its biological targets, as well as the prediction of its pharmacokinetic and toxicological profile.[6][7][8]

This guide will focus on a structured in silico workflow to elucidate the bioactivity of this compound, with a primary focus on its known acetylcholinesterase inhibitory activity and its potential antiviral and antihypertensive effects.

Target Identification and Prioritization

The initial step in any in silico bioactivity prediction is the identification of potential biological targets. For this compound, we can prioritize targets based on existing experimental data and the known activities of structurally related alkaloids.

Primary Target: Acetylcholinesterase (AChE)

Rationale: this compound has been reported to exhibit inhibitory effects on acetylcholinesterase in vitro.[2] AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.[9]

Potential Secondary Targets:

-

Antiviral Targets: Alkaloids from Stephania species have demonstrated antiviral activity against viruses such as SARS-CoV-2 and Herpes Simplex Virus-1 (HSV-1).[10][11] Potential targets for this compound could include viral proteases (e.g., SARS-CoV-2 3CLpro) or polymerases.

-

Antihypertensive Targets: The structurally related alkaloid, tetrandrine, is known to possess antihypertensive properties through the blockade of L-type calcium channels.[12] Other key targets in hypertension management include components of the renin-angiotensin-aldosterone system, such as angiotensin-converting enzyme (ACE).[13]

Methodologies and Experimental Protocols

This section provides detailed protocols for the core in silico experiments.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[14] This method allows for the estimation of binding affinity and the visualization of key interactions.

Protocol for Molecular Docking of this compound:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 193686).[3]

-

Use a molecular modeling software (e.g., AutoDock Tools, UCSF Chimera) to add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds.

-

Save the prepared ligand structure in a suitable format (e.g., PDBQT).

-

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Examples include:

-

Human Acetylcholinesterase (PDB ID: 4EY7)

-

SARS-CoV-2 Main Protease (PDB ID: 6LU7)

-

Human Angiotensin-Converting Enzyme (PDB ID: 1O86)

-

-

Using molecular modeling software, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign partial charges to the protein.

-

Save the prepared protein structure in PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the target protein. This is typically the active site where the natural substrate or a known inhibitor binds.

-

Generate a grid box that encompasses the defined binding site. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

Specify the prepared ligand and protein files, as well as the grid box parameters.

-

Run the docking simulation. The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the predicted binding affinities. More negative values indicate stronger predicted binding.

-

Visualize the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and the target protein.

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[6][7] This is a crucial step in early-stage drug discovery to identify potential liabilities.

Protocol for ADMET Prediction of this compound:

-

Input Data:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or the 2D structure of this compound.

-

-

Web-based Tools:

-

Utilize online ADMET prediction servers such as SwissADME, pkCSM, or ADMETlab.

-

-

Parameter Selection:

-

Select a range of physicochemical and pharmacokinetic properties to predict, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

-

Execution and Analysis:

-

Submit the structure of this compound to the selected server.

-

Analyze the predicted ADMET properties. Compare the values to the acceptable ranges for drug-like molecules. For example, good oral bioavailability is often associated with adherence to Lipinski's rule of five.

-

Data Presentation

Quantitative data from experimental and in silico studies should be summarized for clear comparison.

Table 1: Known Experimental Bioactivity of this compound

| Target | Bioactivity Type | Value | Reference |

| Acetylcholinesterase | IC50 | 19.55 - 61.24 µM | [2] |

Table 2: Predicted Binding Affinities of this compound from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Human Acetylcholinesterase | 4EY7 | [To be filled from docking results] |

| SARS-CoV-2 Main Protease | 6LU7 | [To be filled from docking results] |

| Human Angiotensin-Converting Enzyme | 1O86 | [To be filled from docking results] |